[(1R,2R)-2-phenylcyclopropyl]methanamine
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Overview
Description
rac-[(1R,2R)-2-phenylcyclopropyl]methanamine is a chiral amine compound with a cyclopropyl ring substituted with a phenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-phenylcyclopropyl]methanamine typically involves the cyclopropanation of styrene derivatives followed by amination
Industrial Production Methods
Industrial production of rac-[(1R,2R)-2-phenylcyclopropyl]methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-phenylcyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropyl derivatives, amine derivatives, and oxidized products such as ketones and aldehydes.
Scientific Research Applications
rac-[(1R,2R)-2-phenylcyclopropyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-phenylcyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2R)-2-propylcyclopropyl]methanamine
- rac-[(1R,2R)-2-(2-bromophenyl)cyclopropyl]methanamine
Uniqueness
rac-[(1R,2R)-2-phenylcyclopropyl]methanamine is unique due to its specific structural features, such as the phenyl group attached to the cyclopropyl ring
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m0/s1 |
InChI Key |
ATTLDOZXPZCOGK-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CN |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CN |
Origin of Product |
United States |
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